molecular formula C3H7ClO B14703164 Hypochlorous acid, propyl ester CAS No. 25538-50-5

Hypochlorous acid, propyl ester

Cat. No.: B14703164
CAS No.: 25538-50-5
M. Wt: 94.54 g/mol
InChI Key: PMYRRVREJIBUQU-UHFFFAOYSA-N
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Description

Hypochlorous acid, propyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is formed from the reaction of hypochlorous acid and propanol. This compound is known for its antimicrobial properties and is used in various applications, including disinfection and sterilization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypochlorous acid, propyl ester, can be synthesized through the esterification reaction between hypochlorous acid and propanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

HOCl+C3H7OHC3H7OCl+H2O\text{HOCl} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_3\text{H}_7\text{OCl} + \text{H}_2\text{O} HOCl+C3​H7​OH→C3​H7​OCl+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound, involves the continuous reaction of hypochlorous acid with propanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the ester from the reaction by-products and unreacted starting materials.

Types of Reactions:

    Hydrolysis: this compound, undergoes hydrolysis in the presence of water, yielding hypochlorous acid and propanol.

    Oxidation: This ester can be oxidized to form various oxidation products, depending on the reaction conditions.

    Substitution: It can undergo nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as ammonia or amines.

Major Products Formed:

    Hydrolysis: Hypochlorous acid and propanol.

    Oxidation: Various oxidized products, including carboxylic acids.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Hypochlorous acid, propyl ester, has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and compounds.

    Biology: Investigated for its antimicrobial properties and potential use in disinfecting biological samples.

    Medicine: Explored for its potential in wound care and infection control due to its antimicrobial activity.

    Industry: Utilized in the formulation of disinfectants and sterilizing agents for various industrial applications.

Mechanism of Action

The antimicrobial activity of hypochlorous acid, propyl ester, is primarily due to the release of hypochlorous acid upon hydrolysis. Hypochlorous acid is a strong oxidizing agent that disrupts the cell membranes of microorganisms, leading to their death. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional by hypochlorous acid.

Comparison with Similar Compounds

  • Methyl hypochlorite
  • Ethyl hypochlorite
  • Butyl hypochlorite

Comparison: Hypochlorous acid, propyl ester, is unique due to its specific alkyl chain length, which influences its physical properties and reactivity. Compared to methyl and ethyl hypochlorite, the propyl ester has a higher boiling point and different solubility characteristics. Its antimicrobial efficacy is comparable to other hypochlorous acid esters, but the choice of ester may depend on the specific application requirements.

Properties

CAS No.

25538-50-5

Molecular Formula

C3H7ClO

Molecular Weight

94.54 g/mol

IUPAC Name

propyl hypochlorite

InChI

InChI=1S/C3H7ClO/c1-2-3-5-4/h2-3H2,1H3

InChI Key

PMYRRVREJIBUQU-UHFFFAOYSA-N

Canonical SMILES

CCCOCl

Origin of Product

United States

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